molecular formula C16H12O5 B1668236 Calycosin CAS No. 20575-57-9

Calycosin

Cat. No. B1668236
CAS RN: 20575-57-9
M. Wt: 284.26 g/mol
InChI Key: ZZAJQOPSWWVMBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calycosin is an O-methylated isoflavone, which can be isolated from Astragalus membranaceus Bge. var. mongholicus and Trifolium pratense L. (red clover) . It is a member of the class of 7-hydroxyisoflavones that is 7-hydroxyisoflavone which is substituted by an additional hydroxy group at the 3’ position and a methoxy group at the 4’ position .


Synthesis Analysis

Calycosin is a natural product found in various plants, with the highest content in Astragalus membranaceus . The exact synthesis process of Calycosin is not mentioned in the retrieved papers.


Molecular Structure Analysis

Calycosin has a molecular formula of C16H12O5 . It is functionally related to an isoflavone and is a conjugate acid of a calycosin (1-) . The IUPAC name for Calycosin is 7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)chromen-4-one .


Physical And Chemical Properties Analysis

Calycosin has a molecular weight of 284.26 g/mol . It is a member of 7-hydroxyisoflavones and a member of 4’-methoxyisoflavones .

Scientific Research Applications

Role in Intestinal Glucuronidation

Calycosin is a dietary flavonoid with favorable activities, which seems to be inconsistent with its low circulating levels in vivo . Research has shown that intestinal glucuronidation, prior to hepatic glucuronidation, plays a key role in the low circulating levels of Calycosin . This understanding of Calycosin distribution was developed by integrating qualitative and quantitative analyses of Calycosin and its metabolites in portal vein plasma, the liver, and systemic plasma after oral administration to rats .

Inhibition of Vascular Calcification

Vascular calcification (VC) is a pathological condition frequently observed in cardiovascular diseases . Calycosin has been shown to alleviate this condition by enhancing macrophage autophagy . Using an in vitro model (rat thoracic aortic smooth muscle cell line A7r5), it was demonstrated that Calycosin effectively inhibits VC based on the enhancement of autophagic flux . Calycosin treatment activated AMPK/mTOR signaling to induce initiation of autophagy and restored mTORC1-dependent autophagosome–lysosome fusion in late-stage autophagy by promoting soluble N-ethylmaleimide-sensitive factor attachment protein receptor (SNARE) complex formation .

Treatment of Myocardial Fibrosis

Calycosin has been reported to treat myocardial fibrosis via transforming growth factor-beta receptor 1 (TGFBR1) . This application could be beneficial in the treatment of heart diseases.

4. Inhibition of Cancer Cell Invasion and Migration Calycosin has been found to inhibit the invasion and migration of breast cancer cells . This suggests that Calycosin could have potential applications in cancer treatment.

Mechanism of Action

Target of Action

Calycosin, a bioactive isoflavonoid, has been found to interact with several targets. The network pharmacology data identified potential targets of calycosin including tumor protein p53 (TP53), protein kinase B (AKT1), vascular endothelial growth factor A (VEGFA), interleukin 6, tumor necrosis factor (TNF), and mitogen-activated protein kinase 1 (MAPK1) . These targets play crucial roles in various biological processes such as cell proliferation, inflammation, and cellular metabolism .

Mode of Action

Calycosin interacts with its targets to exert its therapeutic effects. For instance, molecular docking analysis indicated the binding efficacy of calycosin with three of the targets, namely TP53, AKT1, and VEGFA . It has been shown to inhibit cell viability and increase the level of apoptosis in acute myelocytic leukemia cells . Furthermore, calycosin treatment activated AMPK/mTOR signaling to induce initiation of autophagy .

Biochemical Pathways

Calycosin affects several biochemical pathways. The anti-inflammatory actions of calycosin were primarily through suppression of the toll-like receptor, PI3K-AKT, TNF, MAPK, and VEGF signaling pathways . It also induced ferroptosis by SLC7A11 through the PI3K/Akt pathway in acute myelocytic leukemia . Moreover, it suppressed melanogenesis through the downregulation of PKA/CREB and p38 MAPK signaling pathways .

Pharmacokinetics

It has been suggested that intestinal glucuronidation, prior to hepatic glucuronidation, plays a key role in the low circulating levels of calycosin . More research is needed to fully understand the ADME properties of calycosin and their impact on its bioavailability.

Result of Action

Calycosin has been shown to have multiple therapeutic effects. For instance, it ameliorates osteoarthritis by regulating the imbalance between chondrocyte synthesis and catabolism . It also exhibits anti-inflammatory action and has been shown to significantly improve cartilage damage . In addition, it has potential pharmaceutical properties in the treatment of tumors, inflammation, stroke, and cardiovascular diseases .

Action Environment

The action of calycosin can be influenced by various environmental factors. For instance, the efficacy of calycosin can be affected by the physiological condition of the organism, such as the state of the immune system . .

Future Directions

Research shows that Calycosin has a therapeutic effect on a variety of diseases. Therefore, future research directions of Calycosin include carrying out clinical research trials to find the most suitable medicinal concentration for different diseases, exploring the synergistic mechanism of Calycosin in combination with other drugs, and exploring ways to increase the blood circulation concentration of Calycosin .

properties

IUPAC Name

7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-20-14-5-2-9(6-13(14)18)12-8-21-15-7-10(17)3-4-11(15)16(12)19/h2-8,17-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAJQOPSWWVMBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174580
Record name Calycosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In methanol, 1 mg/mL, clear, colorless
Record name Calycosin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8109
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

... The present study was designed to explore the therapeutic effect of calycosin, an active component from A. radix, on AGEs-induced macrophages infiltration in HUVECs. ...Transwell HUVEC-macrophage co-culture system was established to evaluate macrophage migration and adhesion. Immunocytochemistry was applied to examine TGF-beta1, ICAM-1 and RAGE protein expressions; real-time PCR was carried out to determine mRNA expression of TGF-beta1, ICAM-1 and RAGE. Immunofluorescence was carried out to observe estrogen receptor-alpha, ICAM-1, RAGE expression and the phosphorylation status of ERK1/2 and NF-kappaB. Calycosin significantly reduced AGEs-induced macrophage migration and adhesion to HUVEC. Pre-treatment with calycosin strikingly down-regulated HUVEC TGF-beta1, ICAM-1 and RAGE expressions in both protein and mRNA levels. Furthermore, calycosin incubation significantly increased estrogen receptor expression and reversed AGEs-induced ERK1/2 and NF-kappaB phosphorylation and nuclear translocation in HUVEC, and this effect of calycosin could be inhibited by estrogen receptor inhibitor, ICI182780. These findings suggest that calycosin can reduce AGEs-induced macrophage migration and adhesion to endothelial cells and relieve the local inflammation; furthermore, this effect was via estrogen receptor-ERK1/2-NF-kappaB pathway.
Record name Calycosin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8109
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Calycosin

Color/Form

White to off-white powder

CAS RN

20575-57-9
Record name Calycosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20575-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Calycosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020575579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calycosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20575-57-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CALYCOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09N3E8P7TA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Calycosin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8109
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Calycosin
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Calycosin
Reactant of Route 3
Calycosin
Reactant of Route 4
Reactant of Route 4
Calycosin
Reactant of Route 5
Reactant of Route 5
Calycosin
Reactant of Route 6
Reactant of Route 6
Calycosin

Q & A

Q1: How does calycosin exert its anti-tumor effects?

A1: Calycosin exhibits anti-tumor effects via various mechanisms, including:

  • Induction of apoptosis: Calycosin has been shown to promote apoptosis in different cancer cell lines, including breast cancer [, , , ], lung cancer [], gastric cancer [], osteosarcoma [, ], and colorectal cancer []. This apoptotic effect is often associated with the modulation of Bcl-2 family proteins, caspases, and mitochondrial pathways.
  • Inhibition of cell proliferation: Calycosin can suppress the proliferation of various cancer cells, including breast cancer [, , , ], lung cancer [], gastric cancer [], osteosarcoma [, ], and colorectal cancer []. This anti-proliferative effect is often linked to cell cycle arrest and the downregulation of proliferation-related signaling pathways.
  • Suppression of migration and invasion: Calycosin has been reported to inhibit the migration and invasion of breast cancer cells [], potentially by downregulating Foxp3 expression and its downstream targets, VEGF and MMP-9.
  • Modulation of specific signaling pathways: Calycosin has been shown to modulate several key signaling pathways involved in cancer development and progression, including the PI3K/Akt/mTOR pathway [, ], MAPK pathway [, ], and NF-κB pathway [, , ].

Q2: How does calycosin interact with estrogen receptors?

A2: Calycosin displays selective binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) []. Its actions can be estrogenic or anti-estrogenic depending on its concentration and the cellular context.

Q3: Does calycosin impact oxidative stress?

A3: Yes, calycosin has demonstrated antioxidant properties in various experimental models. It can protect against oxidative stress-induced cell death in cardiomyocytes [], astrocytes [], and renal tubular cells []. This protective effect is often associated with the activation of the Nrf2/HO-1 signaling pathway.

Q4: How does calycosin affect angiogenesis?

A4: Calycosin has been shown to promote angiogenesis in human umbilical vein endothelial cells and zebrafish embryos []. This pro-angiogenic effect is mediated, at least in part, through the upregulation of VEGF, VEGFR1, and VEGFR2 expression, as well as the activation of the MAPK signaling pathway.

Q5: Does calycosin impact inflammation?

A5: Yes, calycosin exhibits anti-inflammatory effects in various experimental models, including allergic inflammation [], colitis [], and meningitis [, ]. It can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Q6: What is the molecular formula and weight of calycosin?

A6: The molecular formula of calycosin is C16H12O5, and its molecular weight is 284.26 g/mol.

Q7: How does cerebral ischemia-reperfusion injury affect the pharmacokinetics of calycosin?

A7: In a rat model of cerebral ischemia-reperfusion injury, calycosin levels were found to be elevated in both blood and brain tissue following administration of Huangqi Guizhi Wuwu Decoction, a traditional Chinese medicine formula containing calycosin [, ]. This suggests that cerebral ischemia-reperfusion injury may alter the distribution and elimination of calycosin.

Q8: What in vitro models have been used to study the effects of calycosin?

A8: Various in vitro models have been employed to investigate the biological activities of calycosin, including:

  • Cancer cell lines: Human breast cancer cell lines (MCF-7, T47D, MDA-MB-231, SK-BR-3) [, , , , ], lung cancer cell lines (CL1-0, CL1-0 GEMR) [], gastric cancer cell lines [], osteosarcoma cell lines (MG-63, U2-OS, 143B) [, ], colorectal cancer cell line (HCT-116) [].
  • Primary cells: Primary bone marrow macrophages [], human umbilical vein endothelial cells (HUVECs) [], and neonatal rat cardiomyocytes [].

Q9: What animal models have been used to study the effects of calycosin?

A9: The following animal models have been used to investigate the effects of calycosin in vivo:

  • Rodent models of disease: Rats with cerebral ischemia-reperfusion injury [, ], mice with TNBS-induced colitis [], mice with Angiostrongylus cantonensis-induced parasitic meningitis [], mice with diabetic kidney disease [], and obese mice with perivascular adipose tissue dysfunction [].
  • Zebrafish embryos: Tg(fli1:EGFP) and Tg(fli1:nEGFP) transgenic zebrafish embryos have been used to study the effects of calycosin on angiogenesis [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.